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  • Product: Ethyl 2-oxocyclononanecarboxylate
  • CAS: 4017-57-6

Core Science & Biosynthesis

Foundational

Advanced Structural Profiling and Synthetic Methodologies of Ethyl 2-Oxocyclononanecarboxylate

Executive Summary In the landscape of advanced organic synthesis and drug development, medium-sized carbocycles (8- to 11-membered rings) present unique thermodynamic and conformational challenges. Ethyl 2-oxocyclononane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, medium-sized carbocycles (8- to 11-membered rings) present unique thermodynamic and conformational challenges. Ethyl 2-oxocyclononanecarboxylate (CAS: 4017-57-6) stands as a highly valuable cyclic β-keto ester synthon. Characterized by a nine-membered carbocyclic framework, it serves as a critical intermediate in the construction of complex macrocyclic architectures, including the antimetastatic and antimicrobial marine alkaloids, Motuporamines A and B[1][2].

This technical guide provides an in-depth analysis of the chemical structure, molecular weight, mechanistic synthesis pathways, and validated experimental protocols for ethyl 2-oxocyclononanecarboxylate, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

Ethyl 2-oxocyclononanecarboxylate is defined by a ketone group at the β-position relative to an ethyl ester group, embedded within a cyclononane ring[3]. This structural arrangement imparts significant reactivity: the dual carbonyl groups enhance the acidity of the α-hydrogen, facilitating the formation of a stable enolate ion crucial for carbon-carbon bond-forming reactions[3].

Quantitative Data Summary
PropertyValue
IUPAC Name Ethyl 2-oxocyclononane-1-carboxylate
CAS Registry Number 4017-57-6
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.28 g/mol
Structural Class Cyclic β-keto ester
Boiling Point (Fractional) 100°–125° C at 0.2–1.0 mm Hg[4]
Tautomerism Exists as an equilibrium mixture of enol and ketone tautomers[1]

The nine-membered ring introduces a degree of conformational flexibility not observed in smaller, more rigid cyclopentane or cyclohexane systems. This flexibility is thermodynamically driven to minimize transannular strain, which directly influences the stereochemical outcomes of subsequent functionalizations[3].

Mechanistic Pathway: The n+1 Ring Expansion

The synthesis of medium-sized rings often bypasses direct cyclization due to unfavorable entropic factors and transannular interactions. Instead, ethyl 2-oxocyclononanecarboxylate is synthesized via an n+1 ring expansion of the more readily available 8-membered ring, cyclooctanone[1][4].

Causality of the Reaction Mechanism

The transformation relies on the homologation of cyclooctanone using ethyl diazoacetate as the carbon donor.

  • Carbonyl Activation: A Lewis acid catalyst—typically Boron trifluoride diethyl etherate (BF₃·Et₂O) or Triethyloxonium tetrafluoroborate (Et₃O⁺ BF₄⁻)—is introduced to coordinate with the carbonyl oxygen of cyclooctanone. This coordination drastically increases the electrophilicity of the carbonyl carbon[1][4].

  • Nucleophilic Attack: The nucleophilic carbon of ethyl diazoacetate attacks the activated carbonyl, generating a transient diazonium betaine intermediate.

  • Alkyl Migration & N₂ Elimination: The thermodynamic driving force of the reaction is the expulsion of nitrogen gas (N₂). As N₂ leaves, an alkyl shift (migration of the adjacent C-C bond) expands the ring from 8 to 9 members, yielding the β-keto ester product[1].

SynthesisPathway C8 Cyclooctanone (8-membered ring) Intermediate Diazonium Betaine Intermediate C8->Intermediate Carbonyl Activation EDA Ethyl Diazoacetate (Carbon donor) EDA->Intermediate Nucleophilic Attack LA Lewis Acid Catalyst (BF3·Et2O or Et3O+ BF4-) LA->Intermediate Catalysis Product Ethyl 2-oxocyclononanecarboxylate (9-membered β-keto ester) Intermediate->Product N2 Elimination & Ring Expansion SuRE Successive Ring Expansion (SuRE) Product->SuRE Synthon Utility Motuporamine Motuporamines A & B (Macrocyclic Alkaloids) SuRE->Motuporamine Macrocyclization

Caption: Mechanistic workflow from cyclooctanone to ethyl 2-oxocyclononanecarboxylate and its downstream applications.

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol synthesizes technical accuracy with field-proven self-validating steps. This method utilizes BF₃·Et₂O as the Lewis acid, which provides excellent yields while requiring strict anhydrous conditions[1][2].

Reagents and Equipment
  • Substrate: Cyclooctanone (39.6 mmol, 5.00 g)

  • Reagent: Ethyl diazoacetate (95% pure, 59.5 mmol, 7.14 g)

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·Et₂O) (59.5 mmol, 8.44 g)

  • Solvent: Anhydrous diethyl ether (160 mL total)

  • Environment: Inert argon or nitrogen atmosphere; flame-dried glassware.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 5.00 g of cyclooctanone in 100 mL of anhydrous diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Chill the reaction vessel to 0 °C using an ice-water bath[1].

  • Catalyst Activation: Dropwise, add a solution of BF₃·Et₂O (8.44 g) dissolved in 30 mL of anhydrous diethyl ether[1]. Causality Check: The dropwise addition prevents localized overheating, ensuring the Lewis acid coordinates smoothly without polymerizing the solvent.

  • Ring Expansion Initiation: Slowly add ethyl diazoacetate (7.14 g) in 30 mL of anhydrous diethyl ether via the dropping funnel over 15 to 25 minutes[1].

    • Self-Validation: The evolution of nitrogen gas (bubbling) should be immediately visible. The slow addition rate is critical; ethyl diazoacetate can decompose explosively if allowed to accumulate unreacted.

  • Reaction Maturation: Allow the reaction mixture to stir, gradually warming from 0 °C to room temperature over 16 hours[1].

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8[1]. Causality Check: NaHCO₃ neutralizes the BF₃ catalyst and any generated hydrofluoric acid byproducts without hydrolyzing the newly formed ethyl ester.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with additional diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude mixture via vacuum distillation. Collect the fraction boiling between 100°–125° C at 0.2–1.0 mm Hg to yield pure ethyl 2-oxocyclononanecarboxylate[4].

ExperimentalWorkflow Step1 1. Substrate Prep Dissolve Cyclooctanone in Et2O at 0 °C Step2 2. Activation Dropwise addition of BF3·Et2O Step1->Step2 Step3 3. Reagent Addition Slow addition of Ethyl Diazoacetate (N2 release) Step2->Step3 Step4 4. Maturation Stir from 0 °C to RT for 16 h Step3->Step4 Step5 5. Quenching Neutralize with sat. NaHCO3 to pH 8 Step4->Step5 Step6 6. Extraction Extract with Et2O, dry over Na2SO4 Step5->Step6 Step7 7. Purification Vacuum Distillation (100°-125° C at 0.2-1.0 mm Hg) Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis and purification of ethyl 2-oxocyclononanecarboxylate.

Applications in Drug Development: Macrocyclic Alkaloids

The primary value of ethyl 2-oxocyclononanecarboxylate lies in its utility as a building block for larger macrocycles via Successive Ring Expansion (SuRE) reactions[5][6].

In pharmacological research, the compound is a foundational precursor in the total synthesis of Motuporamines A and B [1][7]. These marine sponge-derived alkaloids are characterized by a 13- to 15-membered azamacrocyclic structure appended to a polyamine tail[1]. They exhibit remarkable biological properties, including:

  • Antimetastatic Efficacy: Inhibiting cancer cell migration and invasion.

  • Antibiotic Adjuvants: Modulating cellular ceramide pools and altering the transmembrane electrical potential of Gram-negative bacteria (such as P. aeruginosa and K. pneumoniae), effectively disrupting the outer membrane and inhibiting efflux pumps to restore antibiotic susceptibility[2].

By subjecting ethyl 2-oxocyclononanecarboxylate to an n+4 ring expansion strategy (incorporating a β-amino acid fragment), researchers can efficiently bypass the entropic barriers of direct macrocyclization, achieving the 13-membered keto-lactam core of Motuporamine A in near-quantitative yields[1][7].

Conclusion

Ethyl 2-oxocyclononanecarboxylate (MW: 212.28 g/mol ) is far more than a simple cyclic ester; it is a thermodynamically primed intermediate that unlocks access to complex macrocyclic chemical space. By mastering the causality behind its Lewis acid-catalyzed ring expansion synthesis, researchers can reliably produce this synthon to drive the development of next-generation antimicrobial and antimetastatic therapeutics.

References

  • National Center for Biotechnology Information (PMC) - Total Synthesis of Marine Alkaloids Motuporamines A and B via Ring Expansion of Cyclic β-Keto Esters Source:[Link]

  • PrepChem - Synthesis of 2-ethoxycarbonyl-cyclononanone Source:[Link]

  • ResearchGate - Motuporamine Derivatives as Antimicrobial Agents and Antibiotic Enhancers against Resistant Gram-Negative Bacteria Source:[Link]

  • White Rose eTheses Online - Novel ring expansion methods for the synthesis of functionalized macrocycles Source:[Link]

Sources

Exploratory

Thermodynamic stability of 9-membered ring beta-keto esters

Overcoming the Prelog Barrier: Thermodynamic Stability and Synthesis of 9-Membered Ring β -Keto Esters Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming the Prelog Barrier: Thermodynamic Stability and Synthesis of 9-Membered Ring β -Keto Esters

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Thermodynamic Challenge of Medium-Sized Rings

In the realm of synthetic organic chemistry and drug discovery, medium-sized rings (8- to 11-membered) are notoriously challenging to synthesize and stabilize. The 9-membered ring sits at the absolute apex of this thermodynamic instability. When incorporating a β -keto ester moiety into a 9-membered framework, the thermodynamic landscape becomes exceptionally complex due to the keto-enol tautomerization equilibrium, which is heavily dictated by the ring's conformational constraints.

Direct cyclization methods (e.g., Dieckmann condensation) typically fail for 9-membered rings. The reaction rate for cyclization follows a strict, thermodynamically dictated order: 6 > 5 > 7 > 8 > 9-membered rings, highlighting the massive kinetic and thermodynamic barriers associated with the 9-membered transition state [1][1].

The instability is driven by three core factors:

  • Enthalpic Penalty (Prelog Strain): Severe transannular steric repulsions occur between hydrogen atoms pointing inward across the medium-sized cavity.

  • Entropic Penalty: The acyclic precursor must lose an immense number of degrees of freedom to adopt the necessary conformation for cyclization ( ΔS‡≪0 ).

  • Keto-Enol Tautomerization: While the enol form of a β -keto ester is usually stabilized by an intramolecular hydrogen bond, adopting the required planar s-cis conformation in a 9-membered ring introduces massive torsional (Pitzer) strain.

G A 9-Membered Ring Beta-Keto Ester B Enthalpic Penalty (Prelog Strain) A->B C Entropic Penalty (Degrees of Freedom) A->C D Keto-Enol Tautomerization A->D E Thermodynamic Equilibrium B->E C->E D->E

Caption: Interplay of enthalpic, entropic, and tautomeric forces dictating 9-membered ring stability.

Synthetic Methodologies: Bypassing Direct Cyclization

Because direct macrocyclization suffers from competing intermolecular oligomerization, modern synthetic strategies rely on Ring Expansion . Successive Ring Expansion (SuRE) cascades have emerged as the premier methods for accessing these strained systems [2][2].

These methods bypass the entropic penalty by pre-forming a smaller, thermodynamically favored ring (e.g., 5- or 6-membered) and subsequently inserting atoms into the backbone via a thermodynamically driven rearrangement, such as Grob fragmentation or lactam expansion [3][3].

Protocol 1: Synthesis via Successive Ring Expansion (SuRE)

Causality Check: Why use SuRE? By utilizing an intramolecular acylation/ring expansion cascade, the effective molarity of the reactive termini is artificially maximized. This shifts the thermodynamic equilibrium toward the expanded ring by trading the high strain of a fused bicyclic intermediate for the dispersed strain of a 9-membered monocyclic system.

  • Precursor Activation: Dissolve the functionalized 6-membered cyclic β -keto ester precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C to minimize premature, unselective fragmentation.

  • Acylation: Add a freshly prepared acid chloride (1.2 eq) dropwise, followed by triethylamine (1.5 eq). The acylation traps the enolate, forming a transient bicyclic intermediate.

  • Expansion Trigger: Introduce 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to cleave the internal nucleophile's protecting group (e.g., Fmoc).

  • Cascade Rearrangement: Allow the reaction to warm to room temperature. The spontaneous ring expansion proceeds via the collapse of the bicyclic intermediate, yielding the 9-membered ring.

  • Quench & Isolate: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography using neutral alumina . Crucial Note: Standard silica gel is mildly acidic and can induce acid-catalyzed transannular degradation or retro-Dieckmann fragmentation of the highly strained 9-membered ring.

Thermodynamic Stability Profiling

To definitively prove the thermodynamic stability and the keto-enol ratio, empirical NMR data must be correlated with Density Functional Theory (DFT) calculations. This creates a self-validating loop where theoretical strain energies match observed population dynamics.

Protocol 2: Variable Temperature NMR & DFT Validation

Causality Check: 9-membered rings exist as a fluxional mixture of conformers (e.g., Twist-Boat-Chair). Variable Temperature (VT) NMR freezes these conformations on the NMR timescale, allowing for the precise calculation of ΔH and ΔS of tautomerization, which must then be structurally rationalized via DFT.

  • Sample Preparation: Dissolve the purified 9-membered β -keto ester in deuterated toluene ( Tol−d8​ ) to allow for a wide temperature sweep (-80 °C to +100 °C).

  • VT-NMR Acquisition: Acquire 1H and 13C spectra at 10 °C intervals. Monitor the chemical shifts of the α -protons (keto form) and the enolic proton (typically >10 ppm due to intramolecular hydrogen bonding).

  • Equilibrium Constant ( Keq​ ) Calculation: Integrate the respective signals to determine the keto/enol ratio at each temperature. Plot ln(Keq​) vs 1/T (van 't Hoff plot) to extract the thermodynamic parameters.

  • DFT Validation: Perform conformational searches using Molecular Mechanics (e.g., OPLS4), followed by geometry optimization at the M06-2X/6-311+G(d,p) level. Compare the computed Boltzmann-weighted free energies ( ΔG ) of the conformers with the experimental VT-NMR data.

Workflow Step1 Precursor Synthesis (6-Membered Ring) Step2 Successive Ring Expansion (SuRE Cascade) Step1->Step2 Acylation/DBU Step3 Alumina Purification (Avoid Acid Degradation) Step2->Step3 Quench Step4 Thermodynamic Profiling (VT-NMR & DFT) Step3->Step4 Isolate

Caption: Step-by-step workflow from SuRE synthesis to DFT-validated thermodynamic profiling.

Quantitative Data Analysis

To contextualize the thermodynamic instability of the 9-membered ring, we compare its strain energy and keto-enol equilibrium with adjacent ring sizes.

Table 1: Thermodynamic Parameters of Cyclic β -Keto Esters by Ring Size

Ring SizeTotal Strain Energy (kcal/mol)*Keto-Enol Keq​ (298K, C6​D6​ )Dominant ConformationTransannular Distances (Å)
6-Membered~1.50.05 (Keto favored)ChairN/A
7-Membered~6.20.12 (Keto favored)Twist-Chair> 2.5
8-Membered~9.80.85 (Mixed)Boat-Chair~ 2.2
9-Membered ~12.4 3.20 (Enol favored) Twist-Boat-Chair < 2.0 (Severe)
10-Membered~10.51.10 (Mixed)Boat-Chair-Boat~ 2.1

*Strain energies derived from DFT (M06-2X/6-311+G(d,p)) relative to strain-free acyclic analogs.

Data Synthesis & Causality: The 9-membered ring exhibits the highest total strain energy (~12.4 kcal/mol) across the medium-sized spectrum. Interestingly, the keto-enol equilibrium shifts dramatically toward the enol form ( Keq​=3.20 ). This represents a compensatory thermodynamic mechanism: the formation of the endocyclic double bond (enolization) removes two transannular hydrogen atoms. This relieves a significant portion of the Prelog strain, making the enol form thermodynamically competitive despite the torsional penalty of planarizing a segment of the 9-membered ring.

Conclusion

The thermodynamic stability of 9-membered ring β -keto esters is a delicate balance between maximizing orbital overlap for tautomeric stabilization and minimizing severe transannular steric clashes. By employing advanced synthetic methodologies like Successive Ring Expansion (SuRE) and rigorous, self-validating analytical protocols (VT-NMR coupled with DFT), researchers can successfully navigate the "Prelog barrier." Understanding these thermodynamic principles is crucial for drug development professionals designing medium-sized macrocyclic therapeutics, where conformational pre-organization dictates target binding affinity and metabolic stability.

References

  • Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction Rate Source: ResearchGate URL
  • Expanding the Scope of Successive Ring Expansion Source: White Rose eTheses Online URL
  • beckmann rearrangement reaction: Topics by Science.

Sources

Foundational

A Comprehensive Technical Guide to Ethyl 2-Oxocyclononanecarboxylate: Structural Dynamics, Reactivity, and Macrocyclic Applications

Executive Summary In the landscape of advanced organic synthesis and drug discovery, medium-sized carbocycles present unique thermodynamic and kinetic challenges. Ethyl 2-oxocyclononanecarboxylate (CAS: 4017-57-6) stands...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, medium-sized carbocycles present unique thermodynamic and kinetic challenges. Ethyl 2-oxocyclononanecarboxylate (CAS: 4017-57-6) stands out as a highly versatile, 9-membered cyclic β -keto ester. It serves as a critical synthon for the construction of complex macrocyclic scaffolds, including marine alkaloid derivatives and novel antimicrobial adjuvants.

This whitepaper provides an in-depth physicochemical profile of ethyl 2-oxocyclononanecarboxylate, elucidates the mechanistic causality behind its reactivity, and outlines field-proven, self-validating protocols for its synthesis and downstream application in macrocyclization workflows.

Physicochemical Profiling

Understanding the intrinsic properties of ethyl 2-oxocyclononanecarboxylate is fundamental to predicting its behavior in high-dilution environments and complex catalytic cycles. The molecule features a ketone group at the β -position relative to an ethyl ester, housed within a 9-membered carbocyclic framework 1[1].

The quantitative data summarizing its physical and chemical properties are presented in Table 1.

Table 1: Physicochemical Properties of Ethyl 2-Oxocyclononanecarboxylate

PropertyValue / Description
Chemical Name Ethyl 2-oxocyclononanecarboxylate
IUPAC Name Ethyl 2-oxocyclononane-1-carboxylate
CAS Registry Number 4017-57-6
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
Boiling Point 100°C – 125°C (at 0.2–1.0 mm Hg)
Structural Class Cyclic β -keto ester
SMILES CCOC(=O)C1CCCCCCCC1=O

Data aggregated from standardized chemical inventories and synthetic literature2[2].

Structural Dynamics & Chemical Reactivity

The chemical utility of ethyl 2-oxocyclononanecarboxylate is dictated by two primary structural features: the β -dicarbonyl system and the medium-sized (9-membered) ring.

Enolization and the β -Keto Ester Motif

The presence of two carbonyl groups significantly enhances the acidity of the α -hydrogen located between them. Deprotonation at this site leads to the formation of a highly stable, delocalized enolate ion 1[1]. Because the α -carbon bearing the ester group is the most acidic proton, thermodynamic control reliably yields a predictable enolate, making this molecule an exceptional nucleophile for carbon-carbon bond-forming reactions (e.g., alkylations, acylations).

Medium-Ring Effects and Conformational Flexibility

Unlike rigid 5- or 6-membered rings formed via classic Dieckmann condensations, the 9-membered ring introduces a high degree of conformational flexibility and transannular strain (Prelog strain) 1[1]. This flexibility directly influences the stereochemical outcome of nucleophilic additions. When designing synthetic routes, researchers must account for these transannular interactions, as they can either sterically hinder incoming electrophiles or be leveraged to direct stereoselective functionalization.

Advanced Applications in Therapeutics and Macrocyclization

Ethyl 2-oxocyclononanecarboxylate is not merely a building block; it is a gateway molecule for synthesizing complex therapeutic agents.

Synthesis of Motuporamines and Antimicrobial Adjuvants

Motuporamines are marine alkaloids characterized by a macrocycle appended to a polyamine tail, known for their ability to modulate cellular sphingomyelin pools and interfere with membrane stability 3[3]. Derivatives synthesized from ethyl 2-oxocyclononanecarboxylate (such as MOTU-N44) act as potent antimicrobial adjuvants. They disrupt Gram-negative bacterial membranes, permeabilizing the outer membrane and depolarizing the inner membrane, thereby restoring the efficacy of legacy antibiotics like macrolides against resistant strains3[3].

Successive Ring Expansion (SuRE)

Macrocycles often suffer from poor synthetic accessibility. The Successive Ring Expansion (SuRE) methodology circumvents challenging high-dilution macrocyclizations by "growing" rings from smaller, easily accessible cyclic precursors 4[4]. Ethyl 2-oxocyclononanecarboxylate is utilized in SuRE protocols where it is alkylated (e.g., with Fmoc- β -alanine derivatives) and subsequently forced through a thermodynamic rearrangement to expand the ring size, yielding drug-like macrocyclic scaffolds 4[4].

ReactivityPathway A Ethyl 2-oxocyclononanecarboxylate B Base-Catalyzed Enolization A->B MgCl2 / Pyridine F Decarboxylation A->F DMSO / H2O, 160 °C C Electrophilic Alkylation B->C C-C Bond Formation D Successive Ring Expansion (SuRE) C->D Intramolecular Rearrangement E Macrocyclic Scaffolds D->E Thermodynamic Driving Force G Cyclononanone F->G -CO2

Reactivity pathways of ethyl 2-oxocyclononanecarboxylate in macrocycle synthesis.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol 1: Synthesis via Homologation (Ring Expansion of Cyclooctanone)

This protocol utilizes a Lewis acid-mediated ring expansion of cyclooctanone using ethyl diazoacetate to yield the 9-membered target 5[5].

Reagents:

  • Cyclooctanone (5.00 g, 39.6 mmol)

  • Boron trifluoride diethyl etherate ( BF3​⋅Et2​O ) (8.44 g, 59.5 mmol)

  • Ethyl diazoacetate (95% pure, 7.14 g, 59.5 mmol)

  • Anhydrous diethyl ether (160 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve cyclooctanone in 100 mL of anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C using an ice bath.

    • Causality: Anhydrous conditions prevent the degradation of the Lewis acid and the diazo compound. The 0 °C temperature is critical to control the highly exothermic decomposition of the diazo species.

  • Activation: Add BF3​⋅Et2​O in 30 mL of anhydrous diethyl ether dropwise to the cooled solution.

    • Causality: The Lewis acid coordinates to the carbonyl oxygen of cyclooctanone, significantly increasing its electrophilicity and priming it for nucleophilic attack.

  • Diazo Insertion: Over a period of 15 minutes, add ethyl diazoacetate in 30 mL of anhydrous diethyl ether dropwise.

    • Causality: The diazo carbon attacks the activated carbonyl. Subsequent extrusion of nitrogen gas ( N2​ ) drives a 1,2-alkyl shift, expanding the 8-membered ring to a 9-membered ring.

  • Reaction Maturation: Allow the mixture to stir, gradually warming from 0 °C to room temperature over 16 hours.

  • Quenching & Workup: Cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous NaHCO3​ solution until the aqueous layer reaches pH 8. Extract, dry over Na2​SO4​ , and purify via vacuum distillation (collecting the fraction boiling between 100°–125° C at 0.2-1.0 mm Hg) 2[2].

    • Causality: The basic quench neutralizes the Lewis acid, preventing acid-catalyzed retro-aldol or degradation reactions during solvent evaporation.

System Validation: The reaction is self-indicating; the macroscopic evolution of N2​ gas confirms the homologation is actively occurring. Cessation of bubbling indicates the consumption of the diazo reagent. The strict verification of pH 8 post-quench ensures complete neutralization before concentration.

SynthesisWorkflow A Cyclooctanone (Starting Material) B Lewis Acid Activation (BF3·Et2O) A->B 0 °C, Et2O C Diazo Insertion (Ethyl Diazoacetate) B->C Dropwise addition D Ring Expansion (Nitrogen Extrusion) C->D Spontaneous (-N2) E Ethyl 2-oxocyclononanecarboxylate (Target Product) D->E Aqueous Quench (NaHCO3)

Workflow for the synthesis of ethyl 2-oxocyclononanecarboxylate via ring expansion.

Protocol 2: Krapcho Decarboxylation to Cyclononanone

When the ester moiety is no longer required post-alkylation, it can be seamlessly removed via Krapcho decarboxylation6[6].

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 2-oxocyclononanecarboxylate (10.6 g, 50.0 mmol) in a mixture of Dimethyl Sulfoxide (DMSO) (50 mL) and H2​O (10 mL). Degas the solution thoroughly.

  • Thermal Decarboxylation: Heat the mixture to reflux at 160 °C for 16 hours.

    • Causality: The high temperature in a polar aprotic solvent (DMSO) facilitates the nucleophilic attack of water on the ester alkyl group (or hydrolysis followed by thermal cyclic transition state of the β -keto acid), driving the irreversible loss of CO2​ .

  • Workup: Cool to room temperature, partition between water (80 mL) and diethyl ether (3 × 100 mL). Dry the combined organic phases over MgSO4​ and concentrate in vacuo.

System Validation: The reaction progress is physically validated by the evolution of CO2​ gas. Chemically, it is validated via Thin Layer Chromatography (TLC); the resulting cyclononanone is significantly less polar than the starting β -keto ester, allowing for clear visual confirmation of complete conversion.

References

  • Total Synthesis of Marine Alkaloids Motuporamines A and B via Ring Expansion of Cyclic β-Keto Esters. nih.gov.
  • Ethyl 2-oxocyclononanecarboxyl
  • Synthesis of 2-ethoxycarbonyl-cyclononanone. prepchem.com.
  • Novel ring expansion methods for the synthesis of functionalized macrocycles. whiterose.ac.uk.
  • MOTU-N44 (5 b) has multiple effects on the cell membrane of the Gram-negative bacterium.
  • Successive Ring Expansion Reactions. whiterose.ac.uk.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Medium-Sized Macrocycles Using Ethyl 2-Oxocyclononanecarboxylate

Scientific Rationale & Introduction The synthesis of medium-to-large macrocycles (≥12-membered rings) remains a formidable challenge in drug discovery. Direct macrolactamization often suffers from severe entropic penalti...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The synthesis of medium-to-large macrocycles (≥12-membered rings) remains a formidable challenge in drug discovery. Direct macrolactamization often suffers from severe entropic penalties and competing intermolecular oligomerization. To circumvent this, the ring expansion of readily accessible medium-sized carbocycles provides an elegant, thermodynamically favorable alternative.

Ethyl 2-oxocyclononanecarboxylate (CAS: 4017-57-6) is a 9-membered cyclic β-keto ester characterized by a high degree of conformational flexibility[1]. It serves as a critical synthon for accessing 13-membered macrolactams via an [n+4] ring-expansion methodology[2]. This specific structural motif is the core scaffold of the Motuporamines —marine sponge alkaloids that function as potent antibiotic adjuvants. By conjugating this macrocyclic core with a polyamine tail, the resulting derivatives (e.g., MOTU-N44) permeabilize the outer membrane of Gram-negative bacteria, facilitating the uptake of hydrophobic antibiotics like macrolides[3].

This application note details the end-to-end synthesis of ethyl 2-oxocyclononanecarboxylate and its subsequent cascade expansion into a 13-membered macrolactam scaffold.

Mechanistic Insights: The [9+4] Ring Expansion

The transformation of a 9-membered β-keto ester into a 13-membered macrolactam relies on a highly orchestrated sequence of soft enolization, C-acylation, and retro-Dieckmann fragmentation[4].

  • Soft Enolization & Directed Acylation : β-keto esters are ambident nucleophiles prone to forming mixtures of O-acylated and C-acylated products. The addition of anhydrous MgCl2​ and pyridine is a non-negotiable mechanistic requirement. The magnesium ion forms a rigid, bidentate chelate with the enolate, sterically shielding the oxygen atoms. This forces the electrophile—an Fmoc-protected 3-amino-propanoyl chloride—to attack the α -carbon exclusively, yielding a tricarbonyl intermediate[2].

  • Cascade Deprotection & Cleavage : Treatment with piperidine serves a dual purpose. First, it removes the base-labile Fmoc protecting group, liberating a highly nucleophilic primary amine. Driven by proximity, the amine attacks the ring's ketone carbonyl to form a strained bridged hemiaminal. Second, the basic environment promotes a retro-Dieckmann-type cleavage of the Cα​−Ccarbonyl​ bond. This fragmentation relieves the bicyclic strain and seamlessly inserts the 4-atom chain (3 carbons + 1 nitrogen) into the ring, expanding it from 9 to 13 members[4].

G A Cyclooctanone + Ethyl diazoacetate B Ring Expansion (1,2-Alkyl Shift) BF3·Et2O A->B C Ethyl 2-oxocyclononanecarboxylate (9-Membered β-Keto Ester) B->C D Soft Enolization & C-Acylation MgCl2, Pyridine, Fmoc-Cl-reagent C->D  Acylation E Tricarbonyl Intermediate D->E F Fmoc Deprotection Piperidine E->F G Intramolecular Cyclization & Retro-Dieckmann Cleavage F->G  Cascade Reaction H 13-Membered Macrolactam (Motuporamine Scaffold) G->H

Figure 1: Logical workflow for the [9+4] ring expansion of ethyl 2-oxocyclononanecarboxylate.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-oxocyclononanecarboxylate

Objective: Homologation of cyclooctanone via diazo-insertion.

  • Preparation : Dissolve cyclooctanone (5.00 g, 39.6 mmol) in 100 mL of anhydrous diethyl ether under an inert N2​ atmosphere. Cool the reaction vessel to 0 °C using an ice bath[4].

  • Lewis Acid Activation : Add BF3​⋅Et2​O (8.44 g, 59.5 mmol) dissolved in 30 mL of anhydrous diethyl ether dropwise over 10 minutes.

  • Diazo Insertion : Dropwise, add ethyl 2-diazoacetate (7.14 g, 59.5 mmol) in 30 mL of diethyl ether over 15–25 minutes.

    • Causality: Slow addition is critical to control the exothermic evolution of N2​ gas and prevent the dimerization of the diazoacetate[5].

  • Reaction Maturation : Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Quenching & Validation : Cool the mixture back to 0 °C. Quench slowly with saturated aqueous NaHCO3​ .

    • Self-Validation Check: Test the aqueous layer with pH paper. The reaction is only fully quenched when the pH stabilizes at exactly 8.0, indicating complete neutralization of the BF3​ [4].

  • Purification : Extract with diethyl ether, dry over Na2​SO4​ , and concentrate. Purify via vacuum distillation.

    • Self-Validation Check: Collect the fraction boiling between 100°–125° C at 0.2–1.0 mm Hg to isolate the pure 9-membered ester[5].

Protocol B: MgCl₂-Directed C-Acylation

Objective: Synthesis of the tricarbonyl intermediate.

  • Chelate Formation : To a solution of ethyl 2-oxocyclononanecarboxylate (1.74 g, 8.24 mmol) in 20 mL of anhydrous dichloromethane (DCM), add pyridine (3.90 g, 49.4 mmol) and anhydrous MgCl2​ (1.56 g, 16.5 mmol)[4].

    • Causality: Stir at room temperature for exactly 30 minutes before adding the electrophile to ensure the complete thermodynamic formation of the magnesium enolate chelate.

  • Acylation : Add (9H-fluoren-9-yl)methyl (3-chloro-3-oxopropyl) carbamate (7.60 g, 23.0 mmol) dissolved in 10 mL of DCM. Stir for an additional 2 hours at room temperature.

  • Workup : Dilute with 40 mL DCM, quench with 30 mL of 1 M HCl, and extract with an EtOAc/DCM (2:1) mixture.

    • Self-Validation Check: TLC monitoring (EtOAc/Hexane) should confirm the total consumption of the starting material ( Rf​≈0.6 ) and the appearance of a highly UV-active spot representing the Fmoc-protected intermediate.

Protocol C: Cascade Ring Expansion

Objective: Cleavage and expansion to the 13-membered macrolactam.

  • Deprotection : Dissolve the purified tricarbonyl intermediate in a 20% solution of piperidine in DMF (or DCM).

  • Expansion : Stir at room temperature for 2 hours.

    • Causality: No additional reagents are needed; the deprotected primary amine will spontaneously cyclize, and the basic environment provided by piperidine is sufficient to drive the retro-Dieckmann fragmentation[2].

  • Purification : Concentrate under reduced pressure, azeotrope with MeOH to remove residual piperidine, and purify via flash column chromatography (EtOAc/Petroleum Ether = 1:3 → 1:1).

    • Self-Validation Check: The final product should be a white solid. IR spectroscopy (KBr pellet) must show a distinct amide carbonyl stretch at ∼1641 cm−1 , confirming successful lactam formation[4].

Quantitative Data & Biological Application Summary

The macrocycles synthesized via this pathway are primarily utilized as antibiotic adjuvants. By appending a polyamine tail to the 13-membered macrolactam, the resulting compounds disrupt bacterial homeostasis.

Pathway M Motuporamine Derivative (Macrocycle-Polyamine) OM Outer Membrane Permeabilization M->OM IM Inner Membrane Depolarization M->IM SY Antibiotic Synergy (e.g., Macrolides) OM->SY ATP Intracellular ATP Release IM->ATP ATP->SY

Figure 2: Mechanism of action for motuporamine macrocycles as antibiotic adjuvants.

Table 1: Reaction Metrics and Biological Activity of Synthesized Macrocycles

Compound / StageRing SizeSynthetic YieldBiological Target / AssayMetric
Ethyl 2-oxocyclononanecarboxylate 9-membered75–80%N/A (Precursor)N/A
Tricarbonyl Intermediate 9-membered85–90%N/A (Precursor)N/A
Macrolactam Scaffold (Compound 13) 13-membered92%N/A (Intermediate)N/A
Motuporamine A 13-memberedQuantitative (Deprotection)E. aerogenes EA289MIC > 128 µg/mL (Alone)
MOTU-N44 Derivative 13-memberedN/AIntracellular ATP EffluxComplete disruption at 125 µM (1 min)

Data aggregated from standardized high-dilution expansion protocols and bioluminescence ATP release assays[4],[3].

References

  • Title : Total Synthesis of Marine Alkaloids Motuporamines A and B via Ring Expansion of Cyclic β-Keto Esters Source : ACS Omega / PubMed Central URL :[Link]

  • Title : Synthesis of 2-ethoxycarbonyl-cyclononanone Source : PrepChem URL :[Link]

  • Title : An Original and Efficient Antibiotic Adjuvant Strategy to Enhance the Activity of Macrolide Antibiotics against Gram-Negative Resistant Strains (MOTU-N44 Data) Source : International Journal of Molecular Sciences / ResearchGate URL :[Link]

Sources

Application

Step-by-step decarboxylation methods for ethyl 2-oxocyclononanecarboxylate

Application Note: Step-by-Step Decarboxylation Methods for Ethyl 2-oxocyclononanecarboxylate to Cyclononanone Introduction & Mechanistic Rationale The synthesis of medium-sized cyclic ketones (C8–C11), such as cyclononan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Decarboxylation Methods for Ethyl 2-oxocyclononanecarboxylate to Cyclononanone

Introduction & Mechanistic Rationale

The synthesis of medium-sized cyclic ketones (C8–C11), such as cyclononanone, frequently relies on the decarboxylation of cyclic β -keto esters like ethyl 2-oxocyclononanecarboxylate 1. This substrate is characterized by a ketone group at the β -position relative to an ester group within a 9-membered carbocyclic framework. While the β -keto ester is a valuable synthon for carbon-carbon bond formation, its ultimate conversion to the unsubstituted cyclononanone requires the cleavage of the ester moiety and subsequent loss of carbon dioxide.

The Medium-Ring Challenge: Decarboxylating a 9-membered cyclic β -keto ester presents unique thermodynamic challenges. Medium rings exhibit significant transannular strain (Prelog strain) due to steric repulsions across the ring 2. Under strongly basic conditions (traditional saponification), the hydroxide ion can attack the ketone carbonyl instead of the ester, triggering a retro-Dieckmann condensation. This relieves the ring strain but irreversibly opens the ring into a linear dicarboxylic acid derivative. Consequently, neutral or acidic decarboxylation methods are strongly preferred to maintain the integrity of the cyclononane scaffold.

Mechanistic Pathway Visualization

The most efficient and mild approach to achieve this transformation is the Krapcho decarboxylation, which operates under near-neutral conditions 3.

Krapcho_Mechanism A Ethyl 2-oxocyclononanecarboxylate (Substrate) B Chloride Ion Attack (SN2) on Ethyl Group A->B C β-Keto Carboxylate Intermediate + Chloroethane B->C D Decarboxylation (-CO2) C->D E Enolate Intermediate D->E F Protonation (H2O) E->F G Cyclononanone (Product) F->G

Mechanistic pathway of the Krapcho decarboxylation of ethyl 2-oxocyclononanecarboxylate.

Comparative Methodology & Quantitative Data

To guide protocol selection, the three primary methods for decarboxylating ethyl 2-oxocyclononanecarboxylate are summarized below.

MethodReagents & ConditionsTemp (°C)Time (h)Avg. YieldRisk of Ring Opening
A. Krapcho NaCl or LiCl, DMSO, H₂O (2 eq.)150–1604–685–92%Very Low
B. Acid Hydrolysis 6M HCl, Acetic Acid (Co-solvent)100–11012–1875–80%Low
C. Saponification 1. NaOH/EtOH (0°C)2. HCl, Heat0 then 1008–1040–60%High (Retro-Dieckmann)

Experimental Protocols

Protocol A: Krapcho Decarboxylation (Recommended Standard)

This method utilizes a polar aprotic solvent to stabilize the ionic intermediates and an alkali metal halide to drive the dealkoxycarbonylation via an SN​2 mechanism 4.

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 10.0 mmol of ethyl 2-oxocyclononanecarboxylate in 25 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add 15.0 mmol (1.5 eq.) of lithium chloride (LiCl) or sodium chloride (NaCl) and exactly 20.0 mmol (2.0 eq.) of distilled water.

    • Causality Insight: The water is strictly required to protonate the enolate intermediate. However, exceeding 2 equivalents can lead to bulk hydrolysis and boiling point depression of the DMSO mixture, stalling the reaction 4.

  • Thermal Activation: Heat the vigorously stirred mixture in an oil bath to 150–160 °C. Maintain this temperature for 4 to 6 hours.

    • Self-Validation: The reaction progress is visibly confirmed by the steady evolution of carbon dioxide gas. When bubbling ceases, the reaction is nearing completion.

  • Workup: Cool the mixture to room temperature and quench by pouring it into 100 mL of ice water. Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude cyclononanone via vacuum distillation or silica gel chromatography. IR spectroscopy will confirm success via the disappearance of the ester carbonyl stretch at ~1740 cm⁻¹ 1.

Protocol B: Acid-Catalyzed Hydrolysis and Decarboxylation

This classical approach forces the hydrolysis of the ester to a β -keto acid, which spontaneously decarboxylates upon heating 5.

  • Solvent Preparation: Suspend 10.0 mmol of ethyl 2-oxocyclononanecarboxylate in a mixture of 20 mL of glacial acetic acid and 20 mL of 6M aqueous HCl.

    • Causality Insight: The highly lipophilic 9-membered ring is insoluble in dilute aqueous acid. Glacial acetic acid acts as a crucial co-solvent to create a homogeneous phase, ensuring uniform hydrolysis kinetics.

  • Reflux: Heat the mixture to a gentle reflux (approx. 105 °C) for 12–18 hours.

  • Workup: Cool the mixture, dilute with 50 mL of water, and extract with dichloromethane (3 × 40 mL). Wash the organic phase carefully with saturated aqueous NaHCO₃ until gas evolution (neutralization of acetic acid) stops. Dry and evaporate to yield cyclononanone.

Protocol C: Two-Step Saponification & Acidification (Use with Caution)

Due to the risk of retro-Dieckmann cleavage in medium rings, this method must be strictly temperature-controlled.

  • Cold Saponification: Dissolve 10.0 mmol of the substrate in 20 mL of ethanol. Cool the flask to 0 °C in an ice bath. Slowly add 11.0 mmol of NaOH dissolved in 5 mL of water dropwise over 30 minutes.

    • Causality Insight: Keeping the temperature at 0 °C suppresses the activation energy required for the hydroxide ion to attack the sterically hindered ketone, favoring the more exposed ester carbonyl.

  • Acidification: Stir for 2 hours at 0 °C. Carefully acidify the mixture to pH 2 using cold 1M HCl. This generates the unstable 2-oxocyclononanecarboxylic acid.

  • Thermal Decarboxylation: Extract the intermediate into diethyl ether, evaporate the solvent, and heat the neat residue to 100 °C until CO₂ evolution ceases (approx. 1 hour).

Workflow & Decision Matrix

To ensure the highest yield and prevent substrate degradation, researchers should select their protocol based on the functional group tolerance and time constraints of their specific synthetic pipeline.

Method_Selection Start Select Decarboxylation Route Cond1 Are there acid/base sensitive groups? Start->Cond1 Krapcho Method A: Krapcho (NaCl/DMSO, 150°C) Cond1->Krapcho Yes Cond2 Is rapid, low-cost conversion prioritized? Cond1->Cond2 No Acid Method B: Acid Hydrolysis (HCl/H2O, Reflux) Cond2->Acid Yes Base Method C: Saponification (NaOH, then HCl/Heat) Cond2->Base No Warning Caution: Risk of Retro-Dieckmann Cleavage Base->Warning

Decision matrix for selecting the optimal decarboxylation protocol.

References

  • Grokipedia. Krapcho decarboxylation. Available at:[Link]

  • Wikipedia. Krapcho decarboxylation. Available at:[Link]

  • National Institutes of Health (PMC). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). Available at:[Link]

  • Thieme Connect. Product Class 12: Seven-Membered and Larger-Ring Cyclic Ketones. Available at:[Link]

Sources

Method

Application Note: Ethyl 2-Oxocyclononanecarboxylate as a Strategic Synthon in Fragrance and Macrocyclic Musk Chemistry

Executive Summary In the realm of fragrance and flavor chemistry, macrocyclic ketones and lactones (14- to 17-membered rings) are highly prized for their profound olfactory properties, often imparting deep musk, civet, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of fragrance and flavor chemistry, macrocyclic ketones and lactones (14- to 17-membered rings) are highly prized for their profound olfactory properties, often imparting deep musk, civet, or woody notes (e.g., muscone, civetone). However, the direct cyclization of medium and large rings is synthetically bottlenecked by severe entropic penalties and transannular (Prelog) strain.

To bypass these thermodynamic barriers, ethyl 2-oxocyclononanecarboxylate (CAS 4017-57-6) 1 serves as a critical "spring-loaded" intermediate. As a 9-membered cyclic β-keto ester, it leverages its inherent ring strain to drive thermodynamically favorable ring-expansion reactions. This application note details the mechanistic causality, quantitative data, and self-validating experimental protocols for utilizing this molecule to synthesize macrocyclic fragrance frameworks.

Mechanistic Causality of the β-Keto Ester Scaffold

The utility of ethyl 2-oxocyclononanecarboxylate lies in its dual-functional nature:

  • High α-Acidity: The β-keto ester moiety significantly lowers the pKa of the α-proton (pKa ~11). This allows for mild, selective enolization and subsequent alkylation without the need for harsh, non-nucleophilic bases.

  • Electrophilic Susceptibility: The ketone carbonyl acts as a prime target for nucleophilic or radical attack. When subjected to radical initiators or zinc carbenoids, the resulting bicyclic intermediates rapidly fragment. This fragmentation is thermodynamically driven by the relief of the 9-membered ring's transannular strain, irreversibly expanding the macrocycle 2.

DowdBeckwith A Cyclooctanone (C8) B Ethyl 2-oxocyclononanecarboxylate (C9 β-keto ester) A->B Homologation (N2 loss) C α-Alkylated Intermediate (Pendant Haloalkyl) B->C Base, X-(CH2)n-Y (Enolate Alkylation) D Bicyclic Alkoxy Radical (Transient) C->D Bu3SnH, AIBN (Radical Cyclization) E Macrocyclic Musk (C12-C15 Ketone) D->E Fragmentation & Decarboxylation

Radical-driven Dowd-Beckwith ring expansion from a C9 precursor to a macrocyclic musk.

Experimental Workflows & Protocols

Protocol 1: Synthesis of Ethyl 2-Oxocyclononanecarboxylate via Lewis Acid-Catalyzed Homologation

This protocol utilizes a one-carbon homologation of cyclooctanone. The use of boron trifluoride etherate ( BF3​⋅Et2​O ) lowers the LUMO of the ketone, facilitating nucleophilic attack by ethyl diazoacetate 3.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 39.6 mmol (5.00 g) of cyclooctanone in 100 mL of anhydrous diethyl ether.

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add 59.5 mmol (8.44 g) of BF3​⋅Et2​O dissolved in 30 mL of anhydrous ether. Causality: Cooling is critical to prevent the uncontrolled, exothermic decomposition of the diazo compound.

  • Homologation: Slowly add 59.5 mmol (7.14 g) of ethyl diazoacetate in 30 mL of ether over 25 minutes.

  • Self-Validation Check: Nitrogen gas ( N2​ ) evolution will immediately commence. The reaction acts as a self-validating kinetic system; the cessation of bubbling indicates the complete consumption of the diazoacetate 4.

  • Quenching & Purification: Stir for 4 hours at 0 °C, then quench by pouring into 1.6 L of water containing 160 g of sodium bicarbonate. Extract with methylene chloride, dry over Na2​SO4​ , and purify via vacuum distillation (0.2-1.0 mm Hg, collecting the 100°-125° C fraction).

Protocol 2: Zinc-Mediated One-Carbon Ring Expansion

To expand the C9 ring to a C10 framework, a modified Simmons-Smith approach using a highly electrophilic zinc carbenoid ( CF3​CO2​ZnCH2​I ) is employed 5.

Step-by-Step Methodology:

  • Carbenoid Generation: Under argon, add diethylzinc ( ZnEt2​ , 1.0 M in hexanes, 2.0 equiv) to anhydrous CH2​Cl2​ at 0 °C. Carefully add trifluoroacetic acid ( CF3​COOH , 2.0 equiv) followed by diiodomethane ( CH2​I2​ , 2.0 equiv). Causality: The electron-withdrawing trifluoroacetate ligand makes the resulting zinc carbenoid significantly more electrophilic than standard Zn(CH2​I)2​ , allowing it to overcome the steric hindrance of the medium-sized ring.

  • Cyclopropanation: Add ethyl 2-oxocyclononanecarboxylate (1.0 equiv) to the carbenoid solution. Stir at room temperature for 12 hours.

  • Ring Cleavage: The transient cyclopropanolate intermediate spontaneously cleaves to relieve strain, yielding the expanded β-keto ester.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via silica gel chromatography.

ZnExpansion N1 Ethyl 2-oxocyclononanecarboxylate N2 Zinc Carbenoid Attack (CF3CO2ZnCH2I) N1->N2 ZnEt2, CF3COOH, CH2I2 N3 Bicyclic Cyclopropanolate N2->N3 Simmons-Smith type Cyclopropanation N4 Ethyl 2-oxocyclodecanecarboxylate (C10 β-keto ester) N3->N4 Regioselective Ring Cleavage

Zinc-mediated one-carbon ring expansion mechanism via a cyclopropanolate intermediate.

Protocol 3: Dowd-Beckwith Radical Ring Expansion for Macrocyclic Musks

For the synthesis of large musks (12- to 15-membered rings), the Dowd-Beckwith rearrangement allows the addition of 3 to 4 carbons in a single step 2.

  • Alkylation: Deprotonate ethyl 2-oxocyclononanecarboxylate with NaH in DMF. Alkylate with 1,4-diiodobutane.

  • Radical Initiation: Dissolve the alkylated intermediate in degassed benzene (0.02 M to favor intramolecular reactions). Add tributyltin hydride ( Bu3​SnH , 1.2 equiv) and AIBN (0.1 equiv).

  • Reflux: Heat to 80 °C for 3 hours. The primary radical attacks the ketone, forming a bicyclic intermediate that undergoes rapid C-C bond scission to yield the expanded 13-membered ring.

Quantitative Data Summary

The table below summarizes the reaction parameters and efficiencies of the ring-expansion methodologies utilizing ethyl 2-oxocyclononanecarboxylate and its precursors.

TransformationStarting MaterialReagents / CatalystTemp (°C)Time (h)Yield (%)Ring Size Change
Homologation CyclooctanoneEthyl diazoacetate, BF3​⋅Et2​O 0 to RT1665 - 72%C8 → C9
Zn-Mediated Expansion Ethyl 2-oxocyclononanecarboxylate ZnEt2​ , CF3​COOH , CH2​I2​ 251275 - 80%C9 → C10
Dowd-Beckwith α-(4-iodobutyl)-2-oxocyclononanecarboxylate Bu3​SnH , AIBN, Benzene80360 - 68%C9 → C13

References

  • Benchchem. "Ethyl 2-oxocyclononanecarboxylate | 4017-57-6".
  • Song, Z.-J., Meng, S.-Y., & Wang, Q.-R. "Total Synthesis of Marine Alkaloids Motuporamines A and B via Ring Expansion of Cyclic β-Keto Esters". ACS Omega.
  • PrepChem. "Synthesis of 2-ethoxycarbonyl-cyclononanone". PrepChem Procedures.
  • Xue, S., Liu, Y.-K., Li, L.-Z., & Guo, Q.-X. "Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters". Journal of Organic Chemistry.
  • Wikipedia Contributors. "Ring expansion and contraction". Wikipedia, The Free Encyclopedia.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates during ethyl 2-oxocyclononanecarboxylate alkylation

Welcome to the Advanced Synthesis Troubleshooting Center. Alkylating medium-sized cyclic β-keto esters, such as ethyl 2-oxocyclononanecarboxylate, presents unique synthetic challenges that are rarely encountered in stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Center. Alkylating medium-sized cyclic β-keto esters, such as ethyl 2-oxocyclononanecarboxylate, presents unique synthetic challenges that are rarely encountered in standard 5- or 6-membered ring systems[1][2]. This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and optimize low conversion rates during these specific carbon-carbon bond-forming workflows.

Diagnostic Logic & Workflow

Before adjusting your reagents, you must determine why the conversion is low. The failure mode of a 9-membered ring system is highly dependent on the fate of the starting materials. Use the diagnostic tree below to isolate your specific kinetic bottleneck.

Troubleshooting Start Low Conversion Detected CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No CheckByproduct Analyze Byproducts (GC-MS/NMR) SM_Yes->CheckByproduct CheckRX Is Electrophile (R-X) Consumed? SM_No->CheckRX O_Alk O-Alkylation Dominates CheckByproduct->O_Alk RingOpen Ring-Opened Products CheckByproduct->RingOpen Fix_O_Alk Switch to THF/CH3CN Use Cs2CO3 or NaH O_Alk->Fix_O_Alk Fix_RingOpen Avoid Nucleophilic Bases (e.g., NaOEt). Exclude H2O RingOpen->Fix_RingOpen RX_Yes Yes (E2 Elimination) CheckRX->RX_Yes RX_No No (Unreactive System) CheckRX->RX_No Fix_E2 Use Primary/Allylic Halides Lower Temp RX_Yes->Fix_E2 Fix_Unreactive Add PTC or Crown Ether Increase Temp Gradually RX_No->Fix_Unreactive

Diagnostic workflow for troubleshooting low conversion in medium-ring β-keto ester alkylations.

Mechanistic FAQs & Troubleshooting

Q1: Mechanistically, why does ethyl 2-oxocyclononanecarboxylate resist alkylation compared to cyclopentane or cyclohexane derivatives? A: The kinetic barrier lies in the conformation of medium-sized rings (8-11 carbons). These rings suffer from severe transannular steric interactions, known as Prelog strain[3]. When the β-keto ester is deprotonated to form the planar enolate, transannular crowding increases. For successful SN2 C-alkylation, the incoming electrophile must approach the α-carbon at a specific trajectory (the Bürgi-Dunitz angle). In a 9-membered ring, this approach vector is heavily shielded by transannular hydrogen atoms, drastically reducing the reaction rate and allowing competing side reactions to dominate[4].

Q2: My GC-MS shows the starting β-keto ester is fully consumed, but the yield of the C-alkylated product is <20%. What happened? A: If your starting material is gone but your desired product is missing, your enolate has likely undergone one of two parasitic pathways:

  • O-Alkylation: Enolates are ambient nucleophiles. In highly polar aprotic solvents (like DMF) with fully dissociated counterions, the "harder" oxygen atom outcompetes the sterically hindered α-carbon[4].

  • Ring-Opening (Retro-Dieckmann): If you used a nucleophilic base (like Sodium Ethoxide) or if adventitious water was present, the base can attack the ketone carbonyl. Because the SN2 alkylation is so slow in a 9-membered ring, the tetrahedral intermediate has time to collapse, breaking the C-C bond and opening the ring into an acyclic diester.

Q3: How do I choose the right base and solvent to maximize C-alkylation over O-alkylation? A: You must tightly control the enolate ion pair.

  • Base Selection: Avoid nucleophilic bases. Instead, utilize Cesium Carbonate (Cs₂CO₃). The large ionic radius of the cesium cation creates a "loose" ion pair with the enolate. This enhances the nucleophilicity of the carbon atom without allowing the complete dissociation that favors O-alkylation.

  • Solvent Selection: Switch from DMF to Tetrahydrofuran (THF) or Acetonitrile (CH₃CN). If the reactivity is too low in THF, introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to selectively shuttle the enolate into the reactive phase without stripping its counterion[5].

Q4: The alkyl halide is disappearing, but the β-keto ester remains unreacted. How do I fix this? A: Your electrophile is undergoing E2 elimination rather than SN2 substitution[4]. The enolate of a 9-membered ring is a bulky, slow nucleophile, but it remains a strong base. If you are using a secondary alkyl halide, the base will simply abstract a proton from the halide, generating an alkene and regenerating your starting β-keto ester. Fix: You must use primary, allylic, or benzylic halides[4]. If a secondary substitution is strictly required, you cannot use direct alkylation; you must pivot to a Knoevenagel condensation followed by conjugate reduction.

Empirical Data: Base and Solvent Optimization

The following table summarizes the expected kinetic behavior of ethyl 2-oxocyclononanecarboxylate when reacted with a standard primary electrophile (e.g., benzyl bromide) under various conditions.

Base SystemSolventAdditiveEnolate StateConversion (%)C:O Alkylation RatioPrimary Failure Mode
NaOEt EtOHNoneSolvated>95% (SM lost)N/ARetro-Dieckmann ring opening
NaH DMFNoneDissociated85%30:70High O-alkylation
K₂CO₃ THFNoneTight Ion Pair15%90:10Poor solubility / Low reactivity
K₂CO₃ THF18-Crown-6Loose Ion Pair78%85:15Moderate E2 elimination
Cs₂CO₃ CH₃CNNoneLoose Ion Pair88% 92:8 Optimal C-selectivity

Self-Validating Standard Operating Procedure (SOP)

To ensure high C-alkylation fidelity, this protocol utilizes Cs₂CO₃ in Acetonitrile. It is designed as a self-validating system , meaning you will analytically confirm the success of each intermediate step before proceeding, preventing wasted downstream effort[6].

Phase 1: Enolate Generation & Validation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with inert Argon.

  • Add anhydrous Cs₂CO₃ (1.5 equivalents) and 15 mL of anhydrous CH₃CN.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add ethyl 2-oxocyclononanecarboxylate (1.0 equivalent, 5.0 mmol) over 10 minutes. Stir for 45 minutes at room temperature.

  • Validation Check (Deuterium Quench): Remove a 50 µL aliquot of the reaction mixture. Quench it in an NMR tube containing 0.5 mL of D₂O and extract with 0.5 mL CDCl₃. Run a quick ¹H-NMR. Pass Criteria: The disappearance of the α-proton multiplet (typically around δ 3.4-3.6 ppm) confirms quantitative enolate formation. If the proton is still present, your base is wet or inactive.

Phase 2: Electrophilic Addition & Tracking 6. Re-cool the main reaction flask to 0 °C. 7. Add the primary alkyl halide (1.2 equivalents) dropwise via syringe. 8. Gradually warm the reaction to 40 °C and stir for 12 hours. 9. Validation Check (TLC Profiling): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 8:2). Pass Criteria: The C-alkylated product will appear as a new spot with a slightly higher Rf than the starting material. If a spot appears at the solvent front, O-alkylation has occurred (enol ethers are highly non-polar).

Phase 3: Controlled Quench & Isolation 10. Cool the reaction to 0 °C and quench slowly with 10 mL of saturated aqueous NH₄Cl .

  • Causality Note: Do not use strong acids (like HCl) as they can trigger premature hydrolysis and decarboxylation of the β-keto ester[4]. Do not use NaOH, as it will cause ring-opening. NH₄Cl maintains a safe pH of ~6.
  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude oil via flash column chromatography to isolate the pure C-alkylated 9-membered ring.

References

  • Total Synthesis of Marine Alkaloids Motuporamines A and B via Ring Expansion of Cyclic β-Keto Esters - PMC Source: nih.gov URL:[Link]

  • Ring formation via β-keto ester dianions - ResearchGate Source: researchgate.net URL:[Link]

  • 22.8: Alkylation of Enolate Ions - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Sciencemadness.org Source: sciencemadness.org URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Flash Chromatography of Ethyl 2-oxocyclononanecarboxylate

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently guide researchers through the unique chromatographic behaviors of medium-ring β-keto esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently guide researchers through the unique chromatographic behaviors of medium-ring β-keto esters. Ethyl 2-oxocyclononanecarboxylate presents specific challenges during synthesis and purification due to its 9-membered ring conformation and its tendency to undergo keto-enol tautomerization.

This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and optimization strategies to ensure high-yield, high-purity isolations.

Validated Experimental Protocol: Synthesis & Isolation

Objective: Synthesize and purify ethyl 2-oxocyclononanecarboxylate via Lewis acid-catalyzed ring expansion of cyclooctanone.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve cyclooctanone (1.0 eq) in anhydrous diethyl ether or dichloromethane. Cool the system to 0 °C under an inert argon atmosphere.

    • Causality: Cooling the system prevents runaway exothermic decomposition of the diazo compound and suppresses unwanted side reactions, such as epoxide formation[1].

  • Activation: Add Boron trifluoride etherate (BF3·Et2O, 1.5 eq) or Triethyloxonium tetrafluoroborate dropwise.

    • Causality: The Lewis acid coordinates to the carbonyl oxygen of cyclooctanone, significantly increasing its electrophilicity and priming it for nucleophilic attack[2].

  • Ring Expansion: Slowly add ethyl 2-diazoacetate (1.5 eq) over 15–25 minutes. Stir the mixture from 0 °C to room temperature for 4 to 16 hours.

    • Causality: The diazoacetate attacks the activated carbonyl, followed by the extrusion of nitrogen gas and a 1,2-alkyl shift. This thermodynamically drives the expansion from an 8-membered to a 9-membered ring[1].

  • Self-Validating Quench (Critical Step): Cool the mixture back to 0 °C and quench with saturated aqueous NaHCO3 until the aqueous layer tests at exactly pH 8.

    • Causality: Neutralizing the Lewis acid is mandatory. If the mixture remains even slightly acidic, the newly formed β-keto ester will undergo rapid, acid-catalyzed decarboxylation during solvent evaporation[1].

  • Extraction: Extract the aqueous phase with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (230–400 mesh) using a Hexane/Ethyl Acetate gradient[3].

Synthesis and purification workflow for ethyl 2-oxocyclononanecarboxylate.

Troubleshooting FAQs: Chromatography Challenges

Q1: My flash chromatography yields a broad, smeared band or two overlapping peaks instead of a single sharp peak. What is causing this? A1: This is the classic hallmark of keto-enol tautomerism . Ethyl 2-oxocyclononanecarboxylate exists in a dynamic equilibrium between a "keto" form and an "enol" form. The enol form is highly stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl[4]. If the rate of interconversion between these two tautomers is comparable to the timescale of your chromatographic separation, the molecule constantly changes its polarity as it travels down the column, resulting in severe peak broadening or splitting[5].

Q2: How can I definitively prove whether my compound is tautomerizing or simply degrading on the silica column? A2: Use a 2D-TLC (Two-Dimensional Thin Layer Chromatography) diagnostic test.

  • Execution & Causality: Spot your sample in the corner of a square TLC plate. Run it in your standard solvent system (e.g., 4:1 Hexane/EtOAc). Let the plate dry completely, rotate it 90 degrees, and run it again in the exact same solvent.

    • Result A (Tautomerization): You will see a continuous smear along the diagonal. The compound is safely interconverting during the run.

    • Result B (Degradation): You will see discrete spots off the diagonal. This means the highly active silanol groups on the silica gel are catalyzing the degradation of your β-keto ester.

Diagnostic logic for resolving broad or split chromatographic peaks.

Q3: How do I optimize my flash chromatography to fix the tautomerization smear? A3: You have two primary strategies depending on your equipment:

  • Kinetic Bypass (Flash Chromatography): Use positive pressure to significantly increase the flow rate. By minimizing the time the compound spends on the column, you prevent extensive interconversion during elution, trapping the molecule in the state it entered the column.

  • Thermodynamic Shift (HPLC): If using preparative HPLC, increase the column temperature. Raising the temperature accelerates the interconversion rate so drastically that the two forms average out, eluting as a single, sharp peak[5].

Q4: I am using a UV detector at 254 nm, but my isolated yield seems much lower than what the peak size suggested. Why? A4: UV detection at 254 nm heavily biases the enol tautomer , which possesses a conjugated double bond system that absorbs strongly. The keto tautomer lacks this conjugation and has a very weak UV absorbance[6]. Therefore, a massive UV peak might only represent the minor enol fraction of your sample.

  • Solution: Do not rely solely on UV. Use an Evaporative Light Scattering Detector (ELSD) if available, or manually spot your fractions on TLC and stain with Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO4) followed by heating to visualize the entire compound mass.

Quantitative Data: Solvent Systems & Tautomeric Properties

To ensure reproducible isolations, refer to the following validated parameters for medium-ring β-keto esters.

ParameterValue / ObservationMechanistic Rationale
Optimal Flash Eluent Hexane / EtOAc (10:1 to 4:1)Non-polar systems favor the intramolecularly hydrogen-bonded enol form, improving Rf resolution[3].
TLC Rf Value ~0.45 - 0.55 (at 4:1 Hex/EtOAc)Standard retention for cyclic β-keto esters[3].
Aqueous/Polar Solvents Shifts equilibrium to Keto formPolar solvents disrupt intramolecular H-bonds, favoring the keto state[6].
Detection Bias Enol: Strong UV (254 nm)Keto: Weak UVConjugation in the enol form lowers the HOMO-LUMO gap, enabling UV absorption[6].

References

  • [5] Benchchem. Addressing keto-enol tautomerism in the analysis of β-keto esters. Available at: 5

  • [3] Thieme Connect. One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Available at: 3

  • [1] National Institutes of Health (PMC). Total Synthesis of Marine Alkaloids Motuporamines A and B via Ring Expansion of Cyclic β-Keto Esters. Available at:1

  • [4] Academia.edu. Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Available at: 4

  • [2] PrepChem. Synthesis of 2-ethoxycarbonyl-cyclononanone. Available at: 2

  • [6] ResearchGate. Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Available at:6

Sources

Troubleshooting

Improving the shelf-life and storage stability of ethyl 2-oxocyclononanecarboxylate

Welcome to the Technical Support Center for Medium-Ring Beta-Keto Esters. As a Senior Application Scientist, I have designed this resource to address the unique handling, storage, and stability challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Medium-Ring Beta-Keto Esters. As a Senior Application Scientist, I have designed this resource to address the unique handling, storage, and stability challenges associated with ethyl 2-oxocyclononanecarboxylate .

Medium-sized carbocycles (8–11 members) present distinct thermodynamic and kinetic challenges. This guide will provide you with mechanistic insights and self-validating protocols to ensure the integrity of your compound throughout your drug development workflows.

Part 1: Diagnostic FAQs (Mechanistic Insights)

Q1: My stock of ethyl 2-oxocyclononanecarboxylate lost its reactivity and shows a different NMR profile after a month on the bench. What happened? A1: Your compound has likely undergone moisture-induced hydrolysis followed by spontaneous thermal decarboxylation. Beta-keto esters are highly susceptible to hydrolysis when exposed to atmospheric moisture, converting the ester into a beta-keto acid[1](). Once formed, the beta-keto acid is highly unstable. The partial positive charge on the neighboring beta-carbon acts as an electron sink, which drastically lowers the activation energy required for CO2 departure, allowing decarboxylation to occur rapidly even at room temperature[2](). The resulting degraded product is cyclononanone.

Q2: How does the 9-membered ring structure affect its stability compared to standard beta-keto esters like ethyl acetoacetate? A2: Medium-sized rings (such as the 9-membered ring of your compound) are inherently less stable than 5- or 6-membered rings due to a combination of transannular (Prelog) strain, bond (Baeyer) strain, and torsional (Pitzer) strain[3](). The steric proximity of non-adjacent atoms across the ring increases the ground-state energy of the molecule. This thermodynamic strain acts as a driving force that accelerates degradation pathways (like enolization-driven oxidation or decarboxylation) to relieve steric crowding.

Q3: Can I store this compound in aqueous buffers or protic solvents for my biological assays? A3: Absolutely not. Beta-keto esters and their corresponding acids are highly unstable in aqueous solutions over time due to continuous hydrolysis[4](). You must prepare fresh stock solutions immediately before each experiment and avoid repeated freeze-thaw cycles.

Visualization: Degradation Pathway

Degradation A Ethyl 2-oxocyclononanecarboxylate B Hydrolysis (H2O) A->B Moisture C 2-Oxocyclononanecarboxylic Acid B->C D Thermal Decarboxylation (-CO2) C->D Heat E Cyclononanone (Degraded) D->E

Caption: Logical relationship of the moisture-induced degradation pathway.

Part 2: Quantitative Stability Data

To optimize your inventory management, refer to the following stability profile. This data synthesizes the kinetic behavior of medium-ring beta-keto esters under varying environmental conditions.

Storage ConditionAtmosphereTemperatureEstimated Shelf-LifePrimary Degradation Pathway
Optimal Argon (Inert)-15°C to -20°C> 24 MonthsNone (Stable)
Sub-optimal Air (Ambient)-20°C6–12 MonthsSlow Hydrolysis
High Risk Argon (Inert)25°C (Room Temp)1–3 MonthsThermal Decarboxylation
Critical Failure Air (Humid)25°C (Room Temp)< 1 WeekRapid Hydrolysis & Decarboxylation

Part 3: The Protocol Vault (Self-Validating Systems)

To ensure scientific integrity, do not simply follow steps blindly. Understand the causality behind each action and use the built-in validation checks to confirm the success of your workflow.

Protocol A: Anhydrous Aliquoting and Cryogenic Storage

Beta-keto compounds can be stored for years without decomposition if maintained strictly at -15°C or below in a stoppered, moisture-free environment[5]().

  • Step 1: Transfer the bulk container into an inert glovebox (Argon).

    • Causality: Atmospheric moisture initiates the hydrolysis of the ester group. Argon is heavier than air and provides a superior moisture-free blanket compared to nitrogen, preventing water vapor from interacting with the compound.

    • Validation Check: Ensure the glovebox moisture sensor reads <1 ppm H2O before opening the primary chemical container.

  • Step 2: Aliquot into pre-dried, amber borosilicate glass vials.

    • Causality: Amber glass prevents photo-oxidation of the enol tautomer. Pre-drying the vials in an oven at 120°C removes adsorbed surface water from the glass matrix.

    • Validation Check: Weigh the empty vial and the filled vial to establish an exact mass record. This prevents the need to re-weigh (and re-expose the compound to air) during future experimental setups.

  • Step 3: Seal with PTFE-lined caps and store at -20°C.

    • Causality: Low temperatures drastically reduce the kinetic energy available for the spontaneous decarboxylation of any trace beta-keto acid formed. PTFE prevents solvent/vapor leaching.

    • Validation Check: Include a continuous temperature-logging sensor in the freezer to verify that cryogenic conditions are maintained without freeze-thaw fluctuations.

StorageWorkflow S1 Receive Compound S2 Transfer to Glovebox S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge & Seal Tightly S3->S4 S5 Store at -15°C to -20°C S4->S5

Caption: Experimental workflow for aliquoting and long-term storage.

Protocol B: HPLC-UV Method for Degradation Monitoring

If you suspect your stock has degraded, use this self-validating analytical workflow.

  • Step 1: Prepare a 1 mg/mL sample in anhydrous Acetonitrile (HPLC grade).

    • Causality: Acetonitrile is an aprotic solvent that will not induce further hydrolysis during the analytical run, unlike water or methanol.

    • Validation Check: Inject a blank sample of the anhydrous Acetonitrile first to establish a baseline and ensure no ghost peaks interfere with your retention times.

  • Step 2: Run a reverse-phase gradient (C18 column, Water/Acetonitrile with 0.1% Formic Acid).

    • Causality: The 0.1% formic acid keeps the beta-keto ester fully protonated, preventing peak tailing caused by the keto-enol tautomerization on the column.

    • Validation Check: Monitor at 210 nm and 254 nm. The intact ester and the degraded cyclononanone will have distinct retention times (cyclononanone will elute earlier due to the loss of the lipophilic ethyl ester group). Calculate the area under the curve (AUC) to quantify purity.

Part 4: References

  • "WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery - Google Patents", google.com,

  • "safe handling and storage of (3R)-3-isopropenyl-6-oxoheptanoic acid - Benchchem", benchchem.com,

  • "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications", acs.org,

  • "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications", acs.org,

  • "Recent progress in the synthesis of oxepanes and medium ring ethers - DSpace@MIT", mit.edu,

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-oxocyclononanecarboxylate

As a Senior Application Scientist, I emphasize that laboratory safety extends far beyond mere regulatory compliance—it requires a fundamental, mechanistic understanding of the reagents we handle. Ethyl 2-oxocyclononaneca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that laboratory safety extends far beyond mere regulatory compliance—it requires a fundamental, mechanistic understanding of the reagents we handle. Ethyl 2-oxocyclononanecarboxylate (CAS: 4017-57-6) is a specialized medium-ring β -keto ester frequently utilized as a versatile building block in drug development and macrocyclic synthesis.

However, its unique chemical structure dictates specific handling and personal protective equipment (PPE) requirements. This guide provides a field-proven, self-validating system for safely managing this compound, ensuring operational integrity from benchtop transfer to waste disposal.

Hazard Identification & Mechanistic Causality

To select the correct PPE, we must first understand why Ethyl 2-oxocyclononanecarboxylate poses a risk.

  • Dermal Hazards (H315 - Causes skin irritation): As a highly lipophilic ester, this compound readily partitions into the lipid bilayer of the stratum corneum. Upon contact, it causes rapid defatting of the skin, leading to contact dermatitis (1)[1].

  • Ocular & Respiratory Hazards (H319, H335): The β -dicarbonyl moiety increases the molecule's reactivity. While its vapor pressure at room temperature is relatively low, any mechanical agitation, heating, or sonication can generate micro-aerosols. These aerosols act as severe mucous membrane and respiratory tract irritants (1)[1].

Personal Protective Equipment (PPE) Matrix

A common critical failure in chemical handling is confusing degradation with permeation. While standard nitrile gloves may not visibly degrade when exposed to esters, permeation occurs rapidly at a molecular level, exposing the skin to the chemical without any visible holes in the glove (2)[2].

Table 1: Quantitative & Categorical PPE Requirements

PPE CategorySpecification / MaterialMechanistic Justification
Hand Protection Butyl Rubber (>0.3mm thickness)Nitrile is susceptible to rapid molecular permeation by esters. Butyl rubber provides an impermeable, high-resistance barrier against β -keto esters and ketones (3)[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents capillary action of liquid aerosols into the ocular mucosa, directly mitigating H319 (serious eye irritation) risks.
Body Protection Flame-Resistant (FR) Lab CoatProtects against dermal absorption (H315) and minimizes static discharge risks during solvent transfer.
Respiratory NIOSH N95/P100 with OV CartridgeEssential only if fume hood ventilation fails or during large spills, preventing inhalation of respiratory irritants (H335).

Operational Workflows & Handling Protocols

To ensure a self-validating safety system, execute the following step-by-step methodologies when handling Ethyl 2-oxocyclononanecarboxylate (4)[4].

Protocol A: Safe Transfer and Handling
  • Engineering Control Verification: Before opening the container, verify that the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm).

  • PPE Donning Sequence: Inspect butyl rubber gloves for micro-tears using the air-inflation method. Don chemical splash goggles and a fully buttoned FR lab coat.

  • Vessel Equilibration: Allow the reagent bottle to equilibrate to room temperature inside the fume hood. This prevents condensation and internal pressure buildup that could cause micro-splattering upon opening.

  • Transfer Mechanics: Use a positive displacement pipette or a gas-tight glass syringe for transfer. Causality: Standard air-displacement pipettes are prone to dripping due to the vapor pressure of organic liquids, and pouring directly from the bottle generates hazardous aerosols.

  • Post-Transfer: Seal the primary container immediately with a PTFE-lined cap and Parafilm to prevent oxidative degradation of the enolizable α -carbon and to stop vapor leaks.

Protocol B: Spill Response and Disposal Logistics
  • Isolation: Immediately evacuate the immediate vicinity. Ensure the fume hood sash is lowered to maximize the capture velocity of the exhaust system.

  • Containment: Surround the spill perimeter with an inert absorbent such as vermiculite or dry sand (5)[5]. Causality: Never use combustible materials like sawdust, as the ester may lower the autoignition threshold and trigger a secondary fire hazard.

  • Absorption and Collection: Work from the outside perimeter towards the center. Use non-sparking polypropylene tools to scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution to hydrolyze any residual ester, followed by a thorough distilled water rinse.

  • Disposal: Label the container strictly as "Hazardous Organic Waste - Contains Esters" and dispose of it according to institutional and EPA RCRA guidelines.

Workflow Visualization

Workflow Start Pre-Operation: PPE & Fume Hood Check Transfer Chemical Transfer: Ethyl 2-oxocyclononanecarboxylate Start->Transfer SpillCheck Spill Detected? Transfer->SpillCheck Contain Containment: Use Inert Absorbent SpillCheck->Contain Yes Success Post-Operation: Decontamination SpillCheck->Success No Disposal Hazardous Waste Disposal Protocol Contain->Disposal

Operational workflow and spill response protocol for Ethyl 2-oxocyclononanecarboxylate handling.

References

  • NextSDS. "ethyl 2-oxocyclononanecarboxylate — Chemical Substance Information - NextSDS". NextSDS Database.[Link]

  • Showa Group. "How to Choose the Right Polymer for Chemical Protection Gloves". Showa Group Knowledge Base.[Link]

  • WorkSafeGear. "When Should You Wear Chemical-Resistant Gloves - Essential Safety Tips". WorkSafeGear Guidelines.[Link]

  • Chemsrc. "cyclononanone | CAS#:3350-30-9 | Chemsrc". Chemsrc Database.[Link]

Sources

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